

# Application Note: Transwell Invasion Assay Protocol with Axl-IN-13

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## Compound of Interest

Compound Name: Axl-IN-13  
Cat. No.: B10830992

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effect of **Axl-IN-13** on cancer cell invasion. It includes an overview of the Axl signaling pathway, a step-by-step experimental procedure, and methods for data analysis.

## Introduction

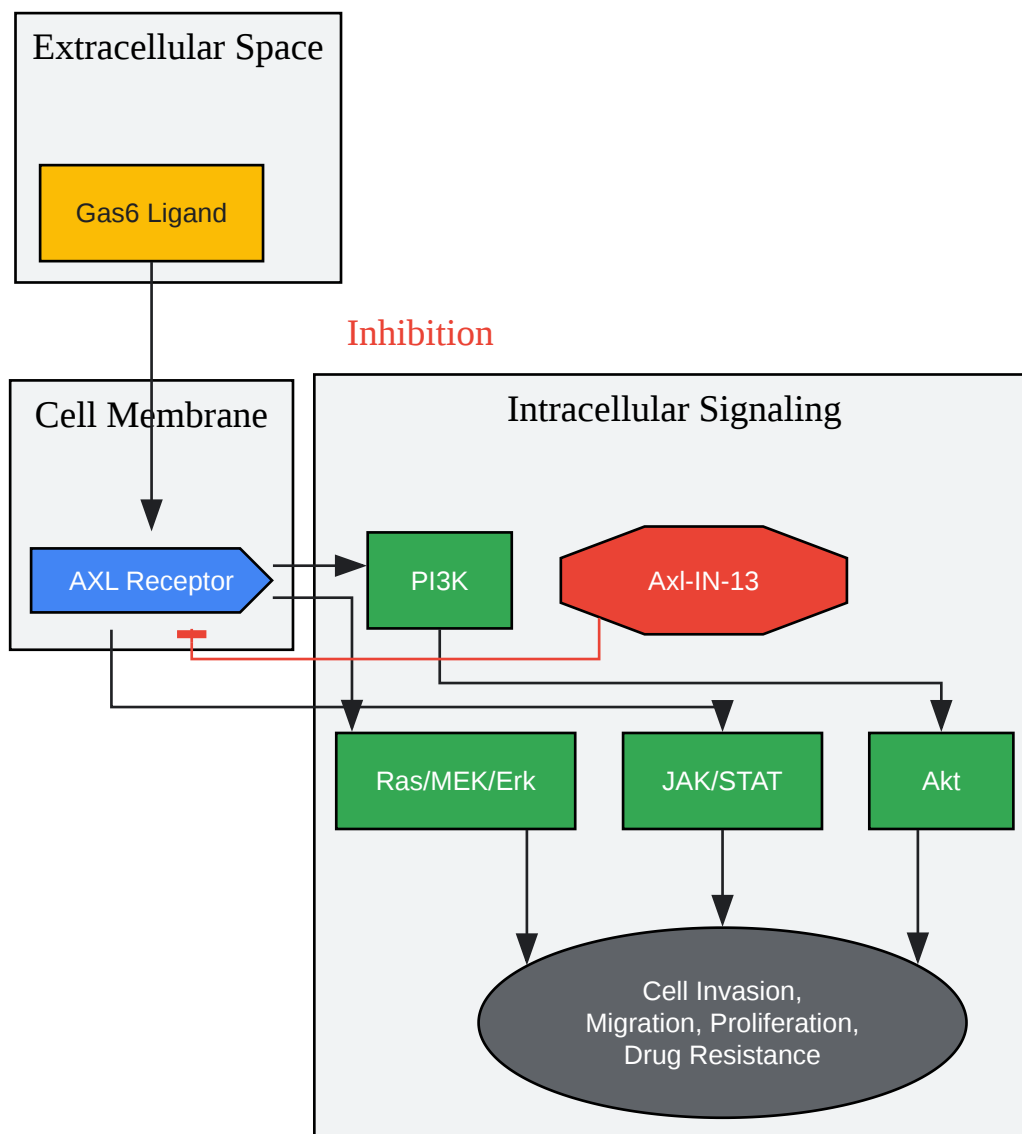
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, MerTK) family and plays a critical role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Overexpression and activation of AXL are frequently observed in various cancers and are associated with metastasis, drug resistance, and poor clinical prognosis.[2][4] The binding of its primary ligand, Growth Arrest-Specific 6 (Gas6), triggers downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which promote an invasive phenotype.[5][6] Consequently, AXL has emerged as a promising therapeutic target for cancer treatment.[4]

**Axl-IN-13** is a potent and orally active small molecule inhibitor of AXL with an IC<sub>50</sub> of 1.6 nM.[7][8] It has been shown to inhibit cancer cell migration and invasion, making it a valuable tool for preclinical research.[7] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[9][10] This assay measures the ability of cells to migrate through a porous membrane coated with a layer of extracellular matrix (ECM), such as

Matrigel, in response to a chemoattractant.[9][10] This protocol details the use of **Axl-IN-13** in a Transwell invasion assay to assess its efficacy in blocking AXL-mediated cancer cell invasion.

## Axl Signaling Pathway in Cell Invasion

Activation of the AXL receptor by its ligand Gas6 initiates a signaling cascade that promotes cell migration and invasion.[1][5] This involves the activation of several downstream pathways, including the PI3K/Akt/GSK3 $\beta$  pathway and the Ras/MEK/Erk1/2 pathway, which ultimately regulate cytoskeletal dynamics and the expression of genes involved in epithelial-mesenchymal transition (EMT).[2][5][6] AXL signaling can also contribute to an immunosuppressive tumor microenvironment, further aiding tumor progression.[1][4]



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**Caption:** AXL signaling pathway and the inhibitory action of **Axl-IN-13**.

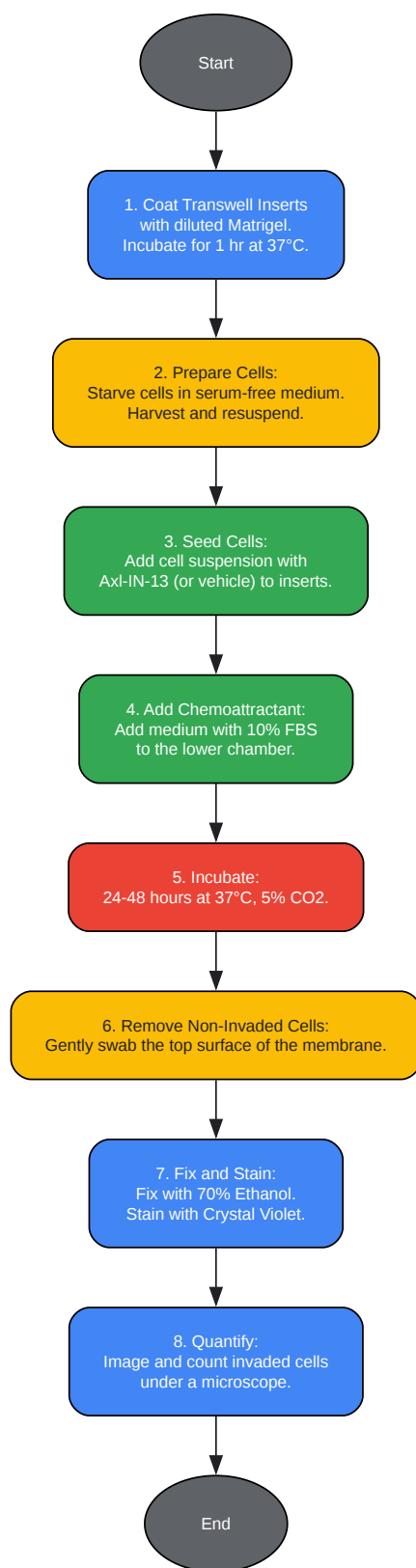
## Experimental Protocol: Transwell Invasion Assay

This protocol is optimized for a 24-well plate format using Transwell inserts with an 8.0  $\mu\text{m}$  pore size membrane.

### I. Materials and Reagents

- Cells: Cancer cell line with known AXL expression (e.g., MDA-MB-231 breast cancer cells).
- **Axl-IN-13**: Stock solution in DMSO (e.g., 10 mM).
- Transwell Inserts: 24-well format, 8.0  $\mu\text{m}$  pore size (e.g., Corning® Costar®).
- Extracellular Matrix: Matrigel® Growth Factor Reduced (GFR) Basement Membrane Matrix.
- Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM).
- Fetal Bovine Serum (FBS): For use as a chemoattractant.
- Serum-Free Medium: For cell starvation and assay setup.
- Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
- Trypsin-EDTA: 0.25%.
- Fixation Solution: 70% Ethanol.
- Staining Solution: 0.1% Crystal Violet in 20% methanol.
- Other: 24-well culture plates, sterile pipette tips, cotton swabs, inverted microscope.

### II. Experimental Workflow



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**Caption:** Step-by-step workflow for the Transwell invasion assay.

### III. Step-by-Step Procedure

#### Day 1: Coating Inserts and Seeding Cells

- Prepare Matrigel Coating:
  - Thaw Matrigel on ice overnight at 4°C.
  - Dilute Matrigel with ice-cold, serum-free medium to a final concentration of 200 µg/mL. (Note: Optimal concentration may need to be determined empirically).
  - Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.<sup>[9]</sup> Ensure the membrane surface is evenly coated.
  - Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify.<sup>[11]</sup>
- Prepare Cells:
  - Culture cells to ~80% confluency.
  - Starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to the assay.
  - Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium.
  - Perform a cell count and adjust the concentration to 2.5 - 5 x 10<sup>5</sup> cells/mL.<sup>[11]</sup>
- Prepare **Axl-IN-13** Treatment:
  - Prepare serial dilutions of **Axl-IN-13** in serum-free medium from the stock solution. Suggested final concentrations are 0 (vehicle control, e.g., 0.1% DMSO), 0.11, 0.33, 1.0, and 3.0 µM.<sup>[7]</sup>
  - Add the appropriate volume of diluted **Axl-IN-13** to the cell suspension and mix gently.
- Assay Setup:

- Add 600  $\mu$ L of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.[\[11\]](#)
- Carefully place the Matrigel-coated inserts into the wells.
- Seed 100  $\mu$ L of the cell suspension (containing **Axl-IN-13** or vehicle) into the upper chamber of each insert.[\[11\]](#)
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.[\[11\]](#) The optimal incubation time depends on the cell type's invasive capacity and should be determined empirically.

#### Day 2/3: Fixation, Staining, and Quantification

- Remove Non-Invaded Cells:
  - After incubation, carefully remove the inserts from the wells.
  - Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invaded cells.[\[11\]](#)[\[12\]](#)
- Fixation:
  - Transfer the inserts to a new 24-well plate containing 600  $\mu$ L of 70% ethanol per well.
  - Incubate for 10-15 minutes at room temperature to fix the invaded cells on the bottom of the membrane.[\[9\]](#)
- Staining:
  - Remove the ethanol and transfer the inserts to a plate containing 600  $\mu$ L of 0.1% crystal violet solution per well.
  - Stain for 10 minutes at room temperature.[\[11\]](#)
  - Wash the inserts by dipping them in a beaker of distilled water to remove excess stain.[\[11\]](#)

- Quantification:
  - Allow the inserts to air dry completely.
  - Using an inverted microscope, take images of several (e.g., 4-5) representative fields of view for each membrane at 10x or 20x magnification.
  - Count the number of stained, invaded cells per field. The average cell count per field for each condition can then be calculated.
  - Alternatively, the crystal violet stain can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

## Data Presentation and Expected Results

The inhibitory effect of **Axl-IN-13** on cell invasion should be presented as a percentage of the vehicle-treated control. The data can be summarized in a table for clear comparison.

Table 1: Effect of **Axl-IN-13** on Cancer Cell Invasion

Axl-IN-13 Concentration (μM)	Mean Invaded Cells (per field)	% Invasion Inhibition
0 (Vehicle Control)	User-determined value	0%
0.11	User-determined value	22.6%
0.33	User-determined value	34.8%
1.0	User-determined value	56.5%
3.0	User-determined value	70.4%

Data for % Invasion Inhibition is based on published results for MDA-MB-231 cells.[7]  
User-determined values for "Mean Invaded Cells" should be filled in based on experimental results.

Expected Results: Treatment with **Axl-IN-13** is expected to cause a dose-dependent decrease in the number of invaded cells compared to the vehicle control. This result would indicate that AXL kinase activity is crucial for the invasive potential of the cancer cells being studied. The significant reduction in invasion at nanomolar to low micromolar concentrations highlights the potency of **Axl-IN-13** as an AXL inhibitor.[7]

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## References

- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]



- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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